4,4'-Bipyridine

Description

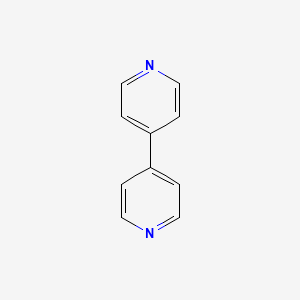

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVTWFVJZLCBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27926-72-3 (di-hydrochloride) | |

| Record name | gamma,gamma'-Dipyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027200 | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000556 [mmHg] | |

| Record name | 4,4'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

553-26-4, 37275-48-2, 123333-55-1 | |

| Record name | 4,4′-Bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma,gamma'-Dipyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltransferase, dopamine N- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O2OD61CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Bipyridine: A Technical Guide to its CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and critical safety data for 4,4'-Bipyridine. The following sections detail its identification, physicochemical properties, toxicological data, and recommended safety procedures.

Chemical Identification

CAS Number: 553-26-4[1][2][3][4]

This compound is an organic compound consisting of two pyridine (B92270) rings linked at the 4-position. It is a colorless solid that is soluble in organic solvents and is primarily used as a precursor to the herbicide paraquat.[5]

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂ | [6] |

| Molecular Weight | 156.18 g/mol | [1] |

| Melting Point | 109-113 °C | |

| Boiling Point | 305 °C | [5][6] |

| Water Solubility | 4.5 g/L | [2][7] |

| Acute Toxicity, Oral (LD₅₀, Rat) | 172 mg/kg | [2][3][8] |

| Acute Toxicity, Dermal (LD₅₀, Rat) | 400 mg/kg | [2] |

| Acute Toxicity, Dermal (LD₅₀, Rabbit) | 400-800 mg/kg | [1][9] |

GHS Hazard Information

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are not typically provided in standard safety data sheets. However, the methodologies for determining values such as the LD₅₀ (median lethal dose) are standardized. A general overview of the protocol for an acute oral toxicity study is provided below.

General Methodology for Acute Oral Toxicity (LD₅₀) Determination

Acute oral toxicity is typically determined in animal models, most commonly rats or mice, following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). The fundamental principle is to identify the dose of a substance that is lethal to 50% of the test population.[11][12]

-

Animal Preparation: Healthy, young adult animals of a specific strain and sex are selected. They are typically fasted before the administration of the test substance to ensure that food does not interfere with absorption.[13]

-

Dose Administration: The test substance, in this case, this compound, is administered in a single dose by oral gavage. Multiple dose groups are used with a range of concentrations to bracket the expected lethal dose.[11][14]

-

Observation: The animals are observed for a set period, often 14 days, for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior.[11]

-

Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as the Probit or Reed-Muench method, are then used to calculate the LD₅₀ value.[13][14]

Safety and Handling Workflow

A critical aspect of working with toxic substances like this compound is having a clear and logical workflow for handling accidental exposures and spills. The following diagram illustrates a recommended procedure.

Caption: A flowchart outlining the key steps for responding to a laboratory spill of this compound.

References

- 1. This compound | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. 553-26-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4,4�-bipyridine [chemister.ru]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fda.gov [fda.gov]

- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Bipyridine, a key building block in coordination chemistry, organic synthesis, and the development of functional materials. An understanding of its solubility in various solvents is critical for its application in laboratory and industrial settings, including in the synthesis of metal-organic frameworks (MOFs), polymers, and as a precursor to the herbicide paraquat.

Core Topic: Solubility Profile of this compound

This compound is a white to pale yellow crystalline solid. Its molecular structure, consisting of two pyridine (B92270) rings linked at the 4-positions, dictates its solubility characteristics. The nitrogen atoms in the pyridine rings can participate in hydrogen bonding, which influences its solubility in polar protic solvents. However, the overall aromatic nature of the molecule also allows for solubility in various organic solvents.

Data Presentation: Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide array of common laboratory solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative data. For many common organic solvents, this compound is described as "soluble" or "very soluble," indicating a high degree of solubility, though precise numerical values are not consistently reported.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Water | Sparingly soluble / Slightly soluble[1][2] | 0.45[3][4][5] | Not Specified |

| Ethanol | Soluble / Very Soluble[1][2][3][6][7] | Data not available | - |

| Methanol | Soluble | Data not available | - |

| Acetone | Soluble | Data not available | - |

| Diethyl Ether | Soluble / Very Soluble[1][2][3][7] | Data not available | - |

| Chloroform | Very Soluble[1] | Data not available | - |

| Benzene | Very Soluble[1] | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[8] | Data not available | - |

| N,N-Dimethylformamide (DMF) | Soluble[9] | Data not available | - |

| Dichloromethane | Soluble[9] | Data not available | - |

| Toluene | Data not available | Data not available | - |

| Ethyl Acetate | Data not available | Data not available | - |

It is important to note that solubility can be significantly influenced by temperature and the purity of both the solute and the solvent. For applications requiring precise concentrations, experimental determination of solubility under the specific conditions of use is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for determining the solubility of this compound. These methods are standard in chemical and pharmaceutical research.

1. Isothermal Equilibrium (Shake-Flask) Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator).

-

Equilibration time is critical. A minimum of 24 to 48 hours is generally recommended to ensure that the system has reached thermodynamic equilibrium. The attainment of equilibrium can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to remove any undissolved microparticles. This step should be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry , by creating a calibration curve of known concentrations.

-

-

-

Data Analysis:

-

Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

2. Gravimetric Method

This is a simpler, classical method suitable for determining the solubility of non-volatile solutes like this compound.

Methodology:

-

Preparation and Separation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent and separate the clear supernatant as described in the Isothermal Equilibrium Method (steps 1 and 2).

-

-

Evaporation and Weighing:

-

Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solvent, or in a vacuum oven).

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue to a constant weight in an oven at an appropriate temperature (e.g., 60-80 °C).

-

Cool the dish in a desiccator to room temperature before weighing.

-

-

Data Analysis:

-

The weight of the solid residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. 4,4�-bipyridine [chemister.ru]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 553-26-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 553-26-4 [chemicalbook.com]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4,4'-Bipyridine: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-Bipyridine, a key organic compound utilized in the synthesis of herbicides and as a ligand in coordination chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable reference data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The symmetry of the molecule is clearly reflected in its NMR spectra, resulting in a simplified signal pattern.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic protons. The protons ortho to the nitrogen atoms (H-2, H-6, H-2', H-6') are deshielded compared to the protons meta to the nitrogen atoms (H-3, H-5, H-3', H-5').

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| ~8.70 | Doublet | H-2, H-6, H-2', H-6' | CDCl₃ |

| ~7.90 | Doublet | H-3, H-5, H-3', H-5' | CDCl₃ |

Note: Specific chemical shift values can vary slightly depending on the solvent and concentration.[1][2]

¹³C NMR Data

Consistent with its symmetrical structure, the ¹³C NMR spectrum of this compound displays three signals for the ten carbon atoms.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~150.0 | C-2, C-6, C-2', C-6' | CDCl₃ |

| ~146.3 | C-4, C-4' | CDCl₃ |

| ~121.0 | C-3, C-5, C-3', C-5' | CDCl₃ |

Note: Data is compiled from various sources and may show slight variations.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups and vibrational modes. Key absorptions are associated with the pyridine (B92270) ring and C-H bonds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1612 | Very Strong | C=C and C=N stretching vibrations |

| 1527 | Weak | C=C and C=N stretching vibrations |

| 1492 | Strong | C=C and C=N stretching vibrations |

| 1413 | Strong | C=C and C=N stretching vibrations |

| 611 | - | C-H bending mode |

Note: The band at 611 cm⁻¹ is sensitive to coordination and typically shifts to a higher frequency upon bonding to a metal center.[6] The data presented is consistent with spectra available from the NIST WebBook and other sources.[7][8][9]

UV-Vis Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule. The spectrum is characterized by a strong absorption band in the ultraviolet region.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~240-260 | Not specified | Ethanol/Water |

Note: The exact position and intensity of the absorption maximum can be influenced by the solvent.[7][10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[12][13] Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field locked onto the deuterium (B1214612) signal of the solvent. Standard shimming procedures should be performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[13]

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Technique)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum : Place the empty sample holder in the IR spectrometer and record a background spectrum.

-

Sample Spectrum : Place the KBr pellet in the sample holder and record the IR spectrum of the sample.[14] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[6]

-

Data Analysis : Identify the characteristic absorption bands and compare them to known values.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, water, or acetonitrile).[15] From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[16]

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.[17] Record a baseline or "zero" spectrum to subtract any absorbance from the solvent and the cuvette.[18]

-

Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the instrument and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[16][17]

-

Data Analysis : Determine the wavelength of maximum absorbance (λmax) from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound(553-26-4) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound(553-26-4) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. This compound | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(553-26-4) IR Spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. uwyo.edu [uwyo.edu]

- 13. publishing.bceln.ca [publishing.bceln.ca]

- 14. youtube.com [youtube.com]

- 15. rsc.org [rsc.org]

- 16. scribd.com [scribd.com]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. mt.com [mt.com]

Unveiling the Anhydrous Crystal Structure of 4,4'-Bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 4,4'-Bipyridine in its anhydrous form. Meticulously compiled for researchers, scientists, and professionals in drug development, this document details the crystallographic parameters, experimental protocols for its synthesis and characterization, and an analysis of the intermolecular forces that govern its solid-state architecture.

Crystallographic Data

The crystal structure of this compound anhydrate has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 131130, reveals a monoclinic crystal system. A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for this compound Anhydrate

| Parameter | Value |

| CCDC Number | 131130 |

| Empirical Formula | C₁₀H₈N₂ |

| Formula Weight | 156.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.023(2) |

| b (Å) | 9.534(3) |

| c (Å) | 7.424(3) |

| α (°) | 90 |

| β (°) | 108.56(3) |

| γ (°) | 90 |

| Volume (ų) | 404.2(3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.284 |

Experimental Protocols

The successful crystallization and characterization of this compound anhydrate rely on precise experimental procedures. The following sections detail the methodologies for its synthesis and analysis.

Synthesis and Crystallization of this compound Anhydrate

Single crystals of anhydrous this compound suitable for X-ray diffraction can be obtained through two primary methods:

Method 1: Slurry Crystallization

This method involves the equilibration of a suspension of this compound in a suitable organic solvent.

-

Procedure:

-

A supersaturated solution of this compound is prepared in an organic solvent (e.g., acetonitrile, ethyl acetate, or chloroform) at an elevated temperature.

-

The solution is allowed to cool to room temperature, leading to the precipitation of the solid.

-

The resulting slurry is stirred at a constant temperature for an extended period (typically 24-72 hours) to allow for the transformation of any metastable forms into the stable anhydrous phase.

-

The solid is then isolated by filtration, washed with a small amount of the solvent, and dried under vacuum.

-

Method 2: Dehydration of this compound Dihydrate

Anhydrous this compound can also be prepared by the controlled dehydration of its dihydrate form.[1]

-

Procedure:

-

This compound dihydrate crystals are placed in a controlled environment with a relative humidity below 35% at room temperature.[1]

-

Alternatively, the dihydrate can be heated in an oven at a temperature sufficient to remove the water molecules without causing sublimation of the this compound (e.g., 60-80 °C). The dehydration process should be monitored by thermogravimetric analysis (TGA) to ensure complete water removal.

-

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Procedure:

-

A suitable single crystal of this compound anhydrate is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Powder X-ray Diffraction (PXRD)

PXRD is a crucial technique for phase identification and to confirm the bulk purity of the synthesized material.

-

Procedure:

-

A finely ground powder of the this compound anhydrate is packed into a sample holder.

-

The sample is analyzed using a powder diffractometer with, for example, Cu Kα radiation.

-

The diffraction pattern is recorded over a specific 2θ range (e.g., 5-40°).

-

The resulting diffractogram, showing characteristic peaks at specific 2θ angles, serves as a fingerprint for the anhydrous crystalline phase.

-

Structural Analysis

Molecular Conformation

In the crystalline state, the this compound molecule is not perfectly planar. The two pyridine (B92270) rings are twisted with respect to each other, characterized by a dihedral angle between the planes of the rings. This twist is a result of the balance between intramolecular steric hindrance and intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound anhydrate is primarily governed by weak intermolecular interactions, specifically C-H···N and π-π stacking interactions.

-

C-H···N Interactions: Hydrogen atoms attached to the carbon atoms of the pyridine rings form weak hydrogen bonds with the nitrogen atoms of adjacent molecules. These interactions link the molecules into extended networks.

-

π-π Stacking Interactions: The aromatic pyridine rings of neighboring molecules arrange in a parallel-displaced or T-shaped manner, leading to attractive π-π stacking interactions. These interactions contribute significantly to the overall stability of the crystal lattice.

The interplay of these non-covalent interactions results in a herringbone packing motif, a common arrangement for aromatic molecules.

Visualizations

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

Figure 1: Experimental workflow for the synthesis and characterization of this compound anhydrate.

Figure 2: Key intermolecular interactions in the crystal structure of this compound anhydrate.

References

A Theoretical and Computational Guide to the Electronic Properties of 4,4'-Bipyridine

Introduction

4,4'-Bipyridine (B149096) (4,4'-bpy) is a heterocyclic aromatic compound consisting of two pyridine (B92270) rings linked by a single carbon-carbon bond at their para positions. This molecule is a fundamental building block in supramolecular chemistry, coordination polymers, and materials science.[1][2] Its ability to act as a bridging ligand, its redox activity, and its unique structural flexibility make it a subject of intense research.[1][3] Theoretical and computational studies are crucial for elucidating the intrinsic electronic properties of this compound, providing insights into its structure-property relationships that are essential for the rational design of novel materials and functional molecular systems. This guide provides an in-depth overview of the theoretical methodologies used to study this compound and summarizes key findings regarding its electronic structure.

Theoretical Methodologies

The electronic properties of this compound are predominantly investigated using a range of quantum chemical methods. These computational approaches allow for the precise calculation of molecular geometries, energy levels, and electronic transitions.

Experimental Protocols / Computational Details

-

Density Functional Theory (DFT): This is the most widely used method for studying this compound due to its favorable balance of accuracy and computational cost.[4][5][6][7] Common functionals include the hybrid functional B3LYP, which incorporates a portion of the exact Hartree-Fock exchange.[6][8]

-

Ab Initio Methods: For higher accuracy, especially in describing electron correlation and dispersion effects, methods like second-order Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, such as CCSD(T), are employed.[4][8][9] These methods are more computationally demanding but can serve as benchmarks for DFT results.

-

Time-Dependent DFT (TD-DFT): To investigate the excited-state properties and simulate UV-Vis absorption spectra, TD-DFT is the standard approach.[10][11] It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to electronic transitions.

-

Basis Sets: The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. Pople-style basis sets (e.g., 6-31+g(d)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are frequently used for these types of studies.[6][8] Larger basis sets generally provide more accurate results.

-

Software Packages: Standard quantum chemistry software packages such as Gaussian, GAMESS, and SIESTA are commonly used to perform these calculations.[6][8][12]

Core Electronic and Structural Properties

A defining feature of this compound is the torsional freedom around the central C-C bond, which dictates the molecule's conformation and the degree of π-conjugation between the two pyridine rings. This structural feature has a profound impact on its electronic properties.

Torsional Potential and Equilibrium Geometry

The planarity of this compound is governed by a delicate balance between two opposing effects: π-conjugation, which favors a planar (0° dihedral angle) conformation, and steric repulsion between ortho-hydrogens, which favors a twisted structure.[9] Theoretical calculations consistently show that the global energy minimum corresponds to a non-planar, twisted conformation.[4][9]

Experimental electron diffraction studies have measured the equilibrium twist angle to be approximately 37.2°.[6] Quantum chemical calculations, particularly at the DFT/B3LYP level with adequate basis sets, have been successful in reproducing this experimental value.[6] The energy barriers to rotation are relatively small, indicating that the molecule is quite flexible.

Data Presentation: Calculated Rotational Energy Barriers

| Method/Basis Set | Barrier to Planar Conformation (0°) (kcal/mol) | Barrier to Perpendicular Conformation (90°) (kcal/mol) | Reference |

| Various Correlated Methods | 1.5 - 1.8 | 2.0 - 2.2 | [4][9] |

Note: The barriers are relative to the energy of the twisted global minimum.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity.[13]

Data Presentation: Calculated Electronic Properties of this compound (in vacuo)

| Method/Basis Set | HOMO-LUMO Gap (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Reference |

| B3LYP/6-31+g(d) | 7.02 | 8.87 | -0.27 | [6] |

| B3LYP/aug-cc-pVDZ | 6.96 | 8.87 | -0.36 | [6] |

| B3LYP/aug-cc-pVTZ | 6.90 | 8.82 | -0.36 | [6] |

These calculations show that this compound has a substantial HOMO-LUMO gap, consistent with its stability. The negative electron affinity indicates that the formation of a gas-phase anion is not energetically favorable, though in solution or within metal complexes, it can be readily reduced.[6][14]

Visualization of a Theoretical Workflow

The following diagram illustrates a typical workflow for the computational investigation of this compound's electronic properties.

Caption: A flowchart of a typical computational workflow for studying this compound.

References

- 1. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Torsional potential of this compound: ab initio analysis of dispersion and vibrational effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arxiv.org [arxiv.org]

- 7. DFT Study on the Mechanism of this compound-Catalyzed Nitrobenzene Reduction by Diboron(4) Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Discovery and Enduring Legacy of 4,4'-Bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine (B149096), a seemingly simple heterocyclic organic compound, has carved a significant niche in the annals of chemical history and continues to be a molecule of immense interest in modern research and development. From its early, somewhat serendipitous discovery to its pivotal role in the development of a widely used herbicide and its contemporary applications in supramolecular chemistry and drug discovery, the story of this compound is one of evolving scientific understanding and expanding utility. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey of this compound began in the mid-19th century with the pioneering work of Scottish chemist Thomas Anderson. In 1868, Anderson reported the synthesis of a new compound by heating pyridine (B92270) with sodium metal.[1] While he had successfully isolated this compound, his initial determination of its empirical formula was incorrect.

It was not until 1882 that the true nature of this molecule was elucidated. The Austrian chemist Hugo Weidel and his student, M. Russo, correctly identified the empirical formula and proposed the correct molecular structure of this compound, laying the foundation for all subsequent research on this important compound.[1]

A pivotal moment in the history of this compound came with the discovery of its most famous derivative, the herbicide paraquat (B189505). In a process that highlights the often-unforeseen applications of chemical compounds, pyridine is first oxidized in a coupling reaction to produce this compound, which is then followed by dimethylation to form paraquat.[1] This discovery propelled this compound from a laboratory curiosity to a key industrial intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [2] |

| Molar Mass | 156.18 g/mol | [3] |

| Appearance | Colorless to white crystalline solid | [3] |

| Melting Point | 114 °C | [3] |

| Boiling Point | 304.8 °C | [3] |

| Solubility | ||

| Water | Sparingly soluble | |

| Ethanol | Very soluble | |

| Diethyl ether | Very soluble | |

| Chloroform | Very soluble | |

| Benzene | Very soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| N,N-dimethylformamide (DMF) | Soluble | |

| Tetrahydrofuran (THF) | Soluble |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.73 (dd, J = 4.4, 1.6 Hz, 4H), 7.50 (dd, J = 4.4, 1.6 Hz, 4H) | [4] |

| ¹³C NMR (CDCl₃) | δ 150.5, 145.8, 121.5 | [4] |

| FTIR (cm⁻¹) | 3027 (C-H stretch), 1406 (C=N stretch) | [5] |

| UV-Vis (Methanol) | λmax at 248 nm | [6] |

Table 3: Crystallographic Data of this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Monoclinic | P2₁/n | 6.052 | 9.778 | 7.218 | 90 | 108.62 | 90 | [7] |

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved significantly since its discovery. Early methods were often harsh and low-yielding, while modern techniques offer greater efficiency, selectivity, and functional group tolerance.

Historical Synthesis: The Reaction of Pyridine with Sodium

The original synthesis of this compound by Thomas Anderson involved the direct reaction of pyridine with sodium metal at elevated temperatures.[1] This method, while historically significant, is rarely used today due to safety concerns and the formation of a mixture of bipyridine isomers.

Experimental Protocol: Synthesis of this compound via Sodium-Mediated Coupling of Pyridine (Illustrative)

-

Disclaimer: This protocol is for historical and illustrative purposes only and should be approached with extreme caution due to the use of metallic sodium. Modern, safer methods are recommended.

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Reagents: Anhydrous pyridine, metallic sodium.

-

Procedure:

-

Under a nitrogen atmosphere, small, freshly cut pieces of sodium metal are added to anhydrous pyridine in the reaction flask.

-

The mixture is heated to reflux with vigorous stirring.

-

The reaction is monitored for the consumption of sodium.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess sodium is carefully quenched with a suitable alcohol (e.g., isopropanol) under an inert atmosphere.

-

The resulting mixture is worked up by extraction and purified by crystallization or distillation to isolate this compound.

-

Modern Synthetic Methods

Modern organic synthesis offers a variety of more efficient and controlled methods for the preparation of this compound. These methods primarily rely on transition metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classic method for the formation of biaryl compounds and can be adapted for the synthesis of this compound.[8] This reaction typically involves the copper-catalyzed coupling of two molecules of a 4-halopyridine.

Experimental Protocol: Ullmann-Type Synthesis of this compound

-

Apparatus: A Schlenk flask or a sealed tube.

-

Reagents: 4-Bromopyridine (B75155), copper powder (activated), a high-boiling solvent (e.g., dimethylformamide or nitrobenzene).

-

Procedure:

-

In a Schlenk flask, 4-bromopyridine and activated copper powder are suspended in a high-boiling solvent.

-

The mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere for several hours.

-

Reaction progress is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper residues.

-

The filtrate is subjected to an appropriate workup procedure, which may include extraction and washing.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

-

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are now the methods of choice for the synthesis of this compound due to their high yields, mild reaction conditions, and broad functional group compatibility.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

-

Apparatus: A two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

-

Reagents: 4-Bromopyridine, 4-pyridylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Procedure:

-

To the reaction flask, add 4-bromopyridine, 4-pyridylboronic acid, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas several times.

-

The solvent system is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

-

Experimental Protocol: Negishi Coupling for the Synthesis of this compound

-

Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and an inert atmosphere setup.

-

Reagents: 4-Chloropyridine (B1293800) or 4-bromopyridine, an organozinc reagent (e.g., 4-pyridylzinc chloride, prepared in situ from 4-chloropyridine and activated zinc), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

-

Procedure:

-

Preparation of the Organozinc Reagent: In a separate flask under an inert atmosphere, activated zinc is treated with a solution of 4-chloropyridine in an anhydrous solvent like THF to form the 4-pyridylzinc chloride reagent.

-

Coupling Reaction: In the main reaction flask, the palladium catalyst is dissolved in an anhydrous solvent.

-

The second equivalent of 4-halopyridine is added, followed by the dropwise addition of the freshly prepared 4-pyridylzinc chloride solution.

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the desired this compound.

-

Key Applications in Research and Industry

The utility of this compound extends far beyond its historical context, with significant applications in both industrial processes and cutting-edge research.

Industrial Synthesis of Paraquat

The primary industrial application of this compound is as a key intermediate in the synthesis of the non-selective herbicide, paraquat.[1] The straightforward and efficient conversion of this compound to paraquat has made it a cornerstone of the agrochemical industry.

Coordination Chemistry and Supramolecular Assemblies

In the realm of academic and materials research, this compound is widely employed as a versatile bridging ligand in coordination chemistry. Its linear and rigid structure, with nitrogen atoms at opposing ends, allows it to connect metal centers to form a vast array of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting properties and have potential applications in gas storage, catalysis, and sensing.

Drug Discovery and Development

More recently, derivatives of this compound have emerged as promising scaffolds in drug discovery. Notably, certain this compound derivatives have been identified as inhibitors of the Cyclin-Dependent Kinase 9 (CDK9)-Cyclin T1 protein-protein interaction.[9] CDK9 is a key regulator of transcriptional elongation, and its dysregulation is implicated in various cancers, including triple-negative breast cancer.[9] By disrupting the interaction between CDK9 and its regulatory partner Cyclin T1, these this compound derivatives can inhibit the proliferation of cancer cells.

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. preprints.org [preprints.org]

- 3. Upregulation of cyclin T1/CDK9 complexes during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. people.umass.edu [people.umass.edu]

- 7. mdpi.com [mdpi.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Design, synthesis, and biological evaluation of novel this compound derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sources and Purity of 4,4'-Bipyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4,4'-Bipyridine (CAS 553-26-4), a key building block in pharmaceuticals, agrochemicals, and materials science. This document outlines commercial sources, typical purity levels, analytical methodologies for purity determination, and potential impurities.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller specialized companies. The purity of commercially available this compound typically ranges from 98% to over 99.5%. Higher purity grades are often available for more demanding applications, such as in the synthesis of active pharmaceutical ingredients (APIs).

Below is a summary of representative commercial suppliers and their stated purity levels for this compound. Please note that this is not an exhaustive list and availability and specifications are subject to change.

| Supplier | Stated Purity/Grade | Analytical Method (if specified) |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | Assay (GC) ≥97.5% |

| Tokyo Chemical Industry (TCI) | >98.0% | GC |

| Sigma-Aldrich (Merck) | ≥99.0% (for synthesis) | Titration with HClO₄ |

| BLD Pharmatech | 98% | - |

| Leap Chem | - | - |

| Senzhuo Industry | 99.0% | - |

| Unilong Industry | 99.5% | - |

| Chemsavers | 99% | - |

Analytical Methodologies for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the desired level of accuracy and the potential impurities being investigated.

Gas Chromatography (GC)

Gas chromatography is a common method for determining the purity of volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) is often used for its high sensitivity to organic compounds.

Experimental Protocol (General Example):

-

Instrument: Gas chromatograph equipped with an FID.

-

Column: A capillary column suitable for the analysis of polar nitrogen-containing compounds, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the purity analysis of this compound and its potential non-volatile impurities.

Experimental Protocol (Example based on available application notes):

-

Instrument: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher concentration to elute more retained impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL of a solution of this compound in the mobile phase.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol (General Principles for ¹H qNMR):

-

Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (with a known purity) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.

-

NMR Acquisition:

-

A high-field NMR spectrometer is used.

-

Crucial acquisition parameters for accurate quantification include a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to ensure complete relaxation between scans.

-

A calibrated 90° pulse should be used.

-

-

Data Processing: The spectra are carefully phased and baseline corrected.

-

Purity Calculation: The purity of the this compound is calculated using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_std = Purity of the internal standard

-

Other Techniques

-

Melting Point: The melting point of this compound is a good indicator of purity. Pure this compound has a sharp melting point around 110-114 °C.[1][2] A broad melting range suggests the presence of impurities.

-

Mass Spectrometry (MS): When coupled with GC or LC, mass spectrometry can be used to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.

Potential Impurities

The nature and level of impurities in commercial this compound can vary depending on the synthetic route employed. The most common industrial synthesis involves the coupling of pyridine.

Common Impurities:

-

Isomeric Bipyridines: The synthesis can sometimes lead to the formation of other bipyridine isomers, such as 2,2'-Bipyridine, 2,4'-Bipyridine, and 3,3'-Bipyridine, which can be difficult to separate due to their similar physical properties.

-

Unreacted Pyridine: Residual starting material may be present.

-

Halogenated Pyridines/Bipyridines: If the synthesis involves halogenated precursors (e.g., in Suzuki or Stille coupling reactions), traces of these compounds may remain.

-

Solvent Residues: Residual solvents from the reaction or purification steps may be present.

-

Water: this compound can be hygroscopic, and water content is a common specification.[2]

Purification

For applications requiring very high purity, commercial this compound can be further purified by recrystallization.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Suitable solvents include water, ethanol, or a mixture of benzene (B151609) and petroleum ether.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

Visualizations

Caption: A typical experimental workflow for the purity analysis of a commercial this compound sample.

Caption: A step-by-step logical flow for the purification of this compound via recrystallization.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine (B149096) is a well-known organic compound widely utilized as a building block in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and as a precursor to the herbicide paraquat. Its thermal stability is a critical parameter in these applications, particularly in the context of materials science and drug development, where understanding the degradation profile of a molecule under thermal stress is paramount. This technical guide provides a detailed overview of the thermal properties of this compound, including its melting and boiling points, and discusses its thermal decomposition, drawing upon available data and established principles of organic chemistry. While extensive research has been conducted on the thermal behavior of this compound-containing coordination complexes and cocrystals, this guide will focus on the intrinsic thermal stability of the pure compound.

Physicochemical Properties

A foundational understanding of the thermal stability of this compound begins with its basic physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [NIST WebBook] |

| Molecular Weight | 156.18 g/mol | [NIST WebBook] |

| Melting Point | 114 °C | [ChemicalBook] |

| Boiling Point | 304.8 °C | [ChemicalBook] |

| Appearance | Colorless to pale yellow crystalline solid |

Table 1: Physicochemical Properties of this compound

The relatively high boiling point of this compound suggests a significant degree of thermal stability in the liquid phase. The molecule can withstand temperatures well above its melting point without immediate decomposition under standard atmospheric conditions.

Thermal Stability and Decomposition Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of solid materials. While a comprehensive TGA/DSC analysis of pure this compound is not extensively reported in peer-reviewed literature, its behavior can be inferred from its physical properties and the numerous studies on its derivatives.

It is established that this compound is thermally stable up to its boiling point. Decomposition is expected to occur at temperatures exceeding 300 °C. The primary decomposition products are likely to be pyridine (B92270) and various pyridine-based radicals, resulting from the cleavage of the C-C bond connecting the two pyridine rings.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data on the thermal decomposition products of pure this compound, a logical decomposition pathway can be proposed based on the principles of bond dissociation energies. The weakest point in the this compound molecule is the single bond connecting the two aromatic rings. Upon heating to a sufficiently high temperature, this bond is expected to undergo homolytic cleavage, generating two pyridyl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or recombination.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

For researchers wishing to conduct their own thermal analysis of this compound, the following general experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided as a starting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of the major mass loss event is considered the decomposition temperature.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other thermal events prior to decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of pure this compound into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature below the expected decomposition temperature (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a thermally robust molecule, stable well beyond its melting point of 114 °C and approaching its boiling point of 304.8 °C. While specific, detailed studies on the thermal decomposition of the pure compound are not prevalent in the literature, its decomposition is anticipated to initiate via the cleavage of the inter-ring C-C bond at temperatures exceeding 300 °C, leading to the formation of pyridyl radicals. For applications requiring high thermal stability, this compound serves as a reliable building block, though consideration of its decomposition profile at elevated temperatures is crucial for material design and safety. The provided experimental protocols offer a framework for researchers to conduct their own detailed thermal analysis of this important compound.

An In-depth Technical Guide to the Basic Characterization of 4,4'-Bipyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4,4'-bipyridine (B149096) are a cornerstone in diverse scientific fields, from the development of novel pharmaceuticals to the engineering of advanced materials. Their utility is intrinsically linked to their unique structural and electronic properties. A thorough characterization of these compounds is paramount for ensuring their quality, understanding their behavior, and unlocking their full potential. This technical guide provides a comprehensive overview of the fundamental characterization of this compound derivatives, detailing common synthetic routes, key physicochemical properties, and in-depth experimental protocols for essential analytical techniques.

Introduction to this compound Derivatives

This compound consists of two pyridine (B92270) rings linked at the C-4 and C-4' positions. This foundational structure can be chemically modified to produce a vast array of derivatives with tailored properties. These derivatives are widely employed as ligands in coordination chemistry, building blocks for supramolecular assemblies, and active components in functional materials. In the pharmaceutical industry, the bipyridinium scaffold is a key pharmacophore in various drug candidates. The nitrogen atoms in the pyridine rings can be quaternized to form viologens, which are known for their electrochromic properties and are used as herbicides.[1]

The versatility of this compound derivatives stems from their ability to act as bridging ligands, their rich redox chemistry, and the tunability of their electronic and steric properties through substitution on the pyridine rings.

Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing this compound core and the construction of the bipyridine skeleton from pyridine precursors.

Common Synthetic Routes:

-

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Stille, and Negishi couplings are extensively used to introduce a wide range of substituents onto the bipyridine framework.[2][3] For instance, the Suzuki coupling allows for the formation of C-C bonds by reacting a halogenated bipyridine with a boronic acid derivative in the presence of a palladium catalyst and a base.

-

Dimerization of Pyridine Derivatives: Symmetrical this compound derivatives can be synthesized through the homocoupling of pyridine precursors.[2][4] This can be achieved using various reagents, including nickel catalysts or by employing Wurtz-type coupling reactions with sodium metal.[3]

-

Direct Functionalization: Direct substitution onto the this compound ring is also possible, though it is often less regioselective.[5]

A general workflow for the synthesis and subsequent characterization of this compound derivatives is illustrated below.

Figure 1. A generalized workflow illustrating the synthesis, purification, and subsequent characterization of this compound derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its derivatives are crucial for their application and handling.

| Property | This compound | 4,4'-Diphenyl-2,2'-bipyridine | Notes |

| Molecular Formula | C₁₀H₈N₂[6] | C₂₂H₁₆N₂[7] | |

| Molecular Weight | 156.18 g/mol [6] | 308.38 g/mol [7] | |

| Appearance | Off-white to beige powder[8][9] | Off-white to pale yellow powder[7] | |

| Melting Point | 109-112 °C[8][9] | 188-190 °C[7] | Indicates the purity and thermal stability of the compound. |

| Boiling Point | 305 °C[8][9] | Not reported | |

| Solubility | Slightly soluble in water; soluble in organic solvents.[7][8] | Limited solubility in water; soluble in common organic solvents.[7] | Important for selecting appropriate solvents for reactions and analysis. |

| pKa | pKₐ₁: 3.17, pKₐ₂: 4.82[8][9] | Not reported | Reflects the basicity of the nitrogen atoms. |

| UV-Vis (λmax) | 300 nm (in CH₃CN)[8][9] | Not reported | Provides information about the electronic transitions within the molecule. |

Key Characterization Techniques and Experimental Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrument Parameters (Typical for a 300 or 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule. The aromatic region (typically 7-9 ppm) is of particular interest for bipyridine derivatives.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the synthesized derivatives.

Experimental Protocol for Electrospray Ionization (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization.

-

Instrument Parameters:

-

Ionization Mode: Positive or negative ion mode, depending on the nature of the derivative. For most this compound derivatives, positive ion mode is suitable.

-

Capillary Voltage: Typically 3-5 kV.

-

Drying Gas Flow Rate and Temperature: Optimize to ensure efficient desolvation without thermal degradation of the analyte.

-

Mass Range: Scan a mass range that includes the expected molecular ion peak ([M+H]⁺ or [M]⁺).

-

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of the target compound. The isotopic pattern can further confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For this compound derivatives, look for C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹) and C-H stretching vibrations (around 3000-3100 cm⁻¹).[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy